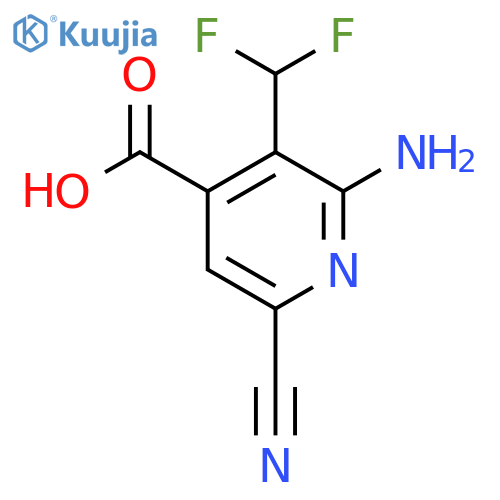Cas no 1804727-18-1 (2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid)

1804727-18-1 structure
商品名:2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid
CAS番号:1804727-18-1
MF:C8H5F2N3O2
メガワット:213.141008138657
CID:4853134
2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid
-
- インチ: 1S/C8H5F2N3O2/c9-6(10)5-4(8(14)15)1-3(2-11)13-7(5)12/h1,6H,(H2,12,13)(H,14,15)
- InChIKey: TVDWDPQXMRCQRJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(N)=NC(C#N)=CC=1C(=O)O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 302
- トポロジー分子極性表面積: 100
- 疎水性パラメータ計算基準値(XlogP): 0.7
2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029070030-1g |
2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid |
1804727-18-1 | 97% | 1g |
$1,490.00 | 2022-04-01 |
2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid 関連文献
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
1804727-18-1 (2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid) 関連製品
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
